6-[(3,5-Dimethoxyphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
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Overview
Description
6-[(3,5-Dimethoxyphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[321]octane is a complex organic compound that belongs to the class of bicyclic compounds This compound is characterized by its unique structure, which includes a bicyclo[321]octane core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,5-Dimethoxyphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-[(3,5-Dimethoxyphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an amine.
Scientific Research Applications
6-[(3,5-Dimethoxyphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(3,5-Dimethoxyphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares the bicyclo[3.2.1]octane core but lacks the dimethoxyphenyl group.
6-Oxabicyclo[3.2.2]nonane: This compound has a similar bicyclic structure but includes an oxygen atom in the ring.
Uniqueness
6-[(3,5-Dimethoxyphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[32This structural feature distinguishes it from other bicyclic compounds and contributes to its specific properties and uses .
Properties
IUPAC Name |
6-[(3,5-dimethoxyphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-18(2)9-15-10-19(3,12-18)13-20(15)11-14-6-16(21-4)8-17(7-14)22-5/h6-8,15H,9-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCCRUCNVPEFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC3=CC(=CC(=C3)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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